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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of GDC-0349, a

potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).

Understanding the cross-reactivity of a kinase inhibitor is paramount in drug development to

anticipate potential off-target effects and to delineate its precise mechanism of action. This

document presents quantitative data on GDC-0349's interaction with a broad panel of kinases,

details the experimental methodologies used for these assessments, and visualizes its position

within the PI3K/Akt/mTOR signaling pathway.

High Selectivity Profile of GDC-0349
GDC-0349 was developed as a highly selective inhibitor of mTOR, with a reported inhibitory

constant (Ki) of 3.8 nM.[1] Its selectivity has been demonstrated through extensive kinase

profiling. In a comprehensive screen against a panel of 266 kinases, GDC-0349 exhibited

remarkable specificity for its intended target.

Kinase Inhibition Data
The following table summarizes the inhibitory activity of GDC-0349 against its primary target,

mTOR, and its lack of significant activity against other kinases at a concentration of 1 µM. The

data is sourced from the supplementary information of the primary publication describing the

discovery of GDC-0349.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b607618?utm_src=pdf-interest
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.selleckchem.com/products/gdc-0349.html
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/product/b607618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target % Inhibition at 1 µM Primary Pathway

mTOR Potent Inhibition (Ki = 3.8 nM) PI3K/Akt/mTOR Signaling

PI3Kα < 25% PI3K/Akt/mTOR Signaling

Over 260 other kinases < 25% Various Signaling Pathways

This table represents a summary of the key findings. For a comprehensive list of all 266

kinases tested, please refer to the supplementary information of Pei Z, et al. ACS Med Chem

Lett. 2013.

The data unequivocally demonstrates that GDC-0349 is a highly selective mTOR inhibitor, with

minimal cross-reactivity against a large panel of other kinases, including the closely related

PI3Kα.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it

minimizes the potential for off-target toxicities.

PI3K/Akt/mTOR Signaling Pathway
GDC-0349 exerts its effects by inhibiting both mTOR Complex 1 (mTORC1) and mTOR

Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1] The following

diagram illustrates the central role of mTOR in this critical signaling cascade.
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PI3K/Akt/mTOR signaling pathway with GDC-0349 inhibition.
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Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. The data

presented in this guide was generated using industry-standard biochemical assays. While the

specific proprietary details of the screen conducted by the original authors are not fully

disclosed, the following represents a typical and widely accepted methodology for large-scale

kinase selectivity profiling.

KINOMEscan™ Assay Platform (Representative
Protocol)
This method is based on a competitive binding assay that quantitatively measures the

interaction of a test compound with a large panel of kinases.

Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound

against a comprehensive panel of kinases.

Materials:

Test compound (e.g., GDC-0349) dissolved in DMSO.

A panel of DNA-tagged human kinases.

An immobilized, active-site directed ligand.

Streptavidin-coated magnetic beads.

Assay buffer.

Wash buffer.

Elution buffer.

qPCR reagents.

Procedure:
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Compound Preparation: A stock solution of the test compound is prepared in DMSO and

serially diluted to the desired screening concentration (e.g., 1 µM for single-point screening

or a concentration range for Kd determination).

Assay Reaction Setup:

Kinase-tagged T7 phage is combined with the test compound in the assay buffer.

An immobilized, broadly active kinase inhibitor is coupled to streptavidin-coated magnetic

beads.

The kinase-compound mixture is added to the beads with the immobilized ligand.

Competition Binding: The mixture is incubated to allow for competitive binding between the

test compound and the immobilized ligand to the active site of the kinase. If the test

compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand.

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The kinase that remains bound to the immobilized ligand is eluted.

Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) by

amplifying the DNA tag associated with the kinase.

Data Analysis:

The amount of kinase detected in the presence of the test compound is compared to a

DMSO control (representing 100% binding).

The results are expressed as a percentage of control. A lower percentage indicates

stronger binding of the test compound to the kinase.

For dose-response experiments, the Kd is calculated by fitting the data to a standard

binding isotherm model.

This robust and high-throughput method allows for the rapid and quantitative assessment of a

compound's selectivity across the human kinome, providing crucial data for lead optimization
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and candidate selection in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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